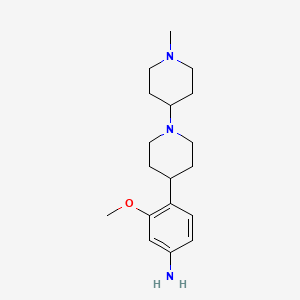
3-Methoxy-4-(1-(1-methylpiperidin-4-yl)piperidin-4-yl)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-(1-(1-methylpiperidin-4-yl)piperidin-4-yl)benzenamine is a complex organic compound with the molecular formula C17H28N4O This compound is known for its unique structure, which includes a methoxy group, a benzenamine core, and two piperidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(1-(1-methylpiperidin-4-yl)piperidin-4-yl)benzenamine typically involves multiple steps. One common method includes the reaction of 3-methoxyaniline with 1-(1-methylpiperidin-4-yl)piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .
化学反応の分析
Types of Reactions
3-Methoxy-4-(1-(1-methylpiperidin-4-yl)piperidin-4-yl)benzenamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
科学的研究の応用
3-Methoxy-4-(1-(1-methylpiperidin-4-yl)piperidin-4-yl)benzenamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
作用機序
The mechanism of action of 3-Methoxy-4-(1-(1-methylpiperidin-4-yl)piperidin-4-yl)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
- N-(4-Methyl-3-(4-(pyridin-3-yl)piperidin-1-yl)phenyl)acetamide
Uniqueness
3-Methoxy-4-(1-(1-methylpiperidin-4-yl)piperidin-4-yl)benzenamine is unique due to its specific structural features, such as the presence of two piperidine rings and a methoxy group.
特性
分子式 |
C18H29N3O |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
3-methoxy-4-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]aniline |
InChI |
InChI=1S/C18H29N3O/c1-20-9-7-16(8-10-20)21-11-5-14(6-12-21)17-4-3-15(19)13-18(17)22-2/h3-4,13-14,16H,5-12,19H2,1-2H3 |
InChIキー |
PITDXDJUPWTYQS-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)N2CCC(CC2)C3=C(C=C(C=C3)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



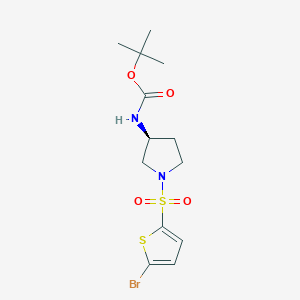
![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)
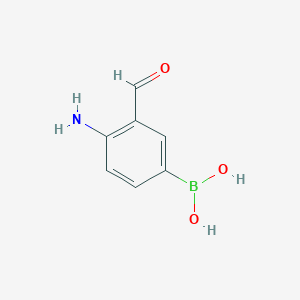

![1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)

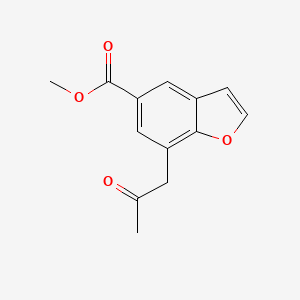
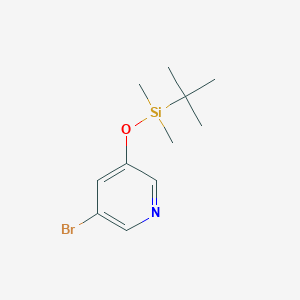
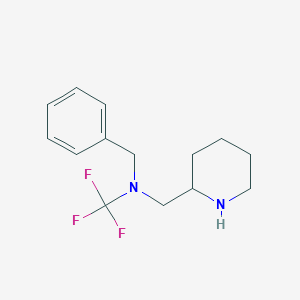
![4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13978050.png)
![6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B13978055.png)

![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol](/img/structure/B13978073.png)
